(4-Benzyl-6-methylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a benzyl group at the 4-position and a methyl group at the 6-position of the morpholine ring. This compound is notable for its role as a chiral building block in organic synthesis, particularly in the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound's IUPAC name is [(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]methanol.
This compound can be found in various chemical databases such as PubChem, where it is cataloged for its structural data and synthesis methods. It falls under the classification of morpholine derivatives, which are cyclic amines that have significant applications in medicinal chemistry due to their ability to act as pharmacophores.
The synthesis of (4-Benzyl-6-methylmorpholin-2-yl)methanol typically involves several key steps:
In industrial settings, these methods may be adapted for large-scale production, utilizing continuous flow reactors and automated systems to enhance yield and purity .
The molecular structure of (4-Benzyl-6-methylmorpholin-2-yl)methanol features a morpholine ring with specific substituents:
The presence of both benzyl and methyl groups contributes to its unique chemical properties and makes it valuable in asymmetric synthesis processes.
(4-Benzyl-6-methylmorpholin-2-yl)methanol can participate in various chemical reactions:
The mechanism of action for (4-Benzyl-6-methylmorpholin-2-yl)methanol primarily involves its role as a chiral building block in asymmetric synthesis. This compound facilitates the formation of enantiomerically pure products by influencing the stereochemistry during chemical reactions. Its morpholine structure allows it to act as a nucleophile or electrophile depending on the reaction conditions, thus participating in various organic transformations.
(4-Benzyl-6-methylmorpholin-2-yl)methanol serves multiple roles in scientific research:
(4-Benzyl-6-methylmorpholin-2-yl)methanol (CAS: 1821773-67-4, C₁₃H₁₉NO₂) exemplifies the critical role of stereochemical precision in bioactive morpholine derivatives. This section delineates its synthetic methodologies, stereochemical consequences, and catalytic innovations.
Morpholine synthesis traditionally faced challenges such as harsh conditions and poor diastereoselectivity. Modern strategies leverage stereocontrolled cyclization and catalytic enantioselective reactions:
Table 1: Key Enantioselective Methods for Morpholine Synthesis
Method | Catalyst/Reagent | Diastereoselectivity | Enantioselectivity | Functional Group Tolerance |
---|---|---|---|---|
Aminoalkyne Cyclization | Ti/Ru complexes | >90% de | N/A | Esters, bromoalkynes |
Gold-Catalyzed Cyclization | Au(I) phosphine complexes | Moderate | 88–95% ee | Hydroxyl, ethers |
Epoxide-Amine Ring Opening | β-Morph-AA Catalyst I | 90–99% de | 70–99% ee | Aromatic, aliphatic chains |
These advances circumvent traditional limitations, enabling scalable access to enantiopure morpholine cores.
The pharmacological profile of (4-benzyl-6-methylmorpholin-2-yl)methanol is stereodependent. Commercial samples specify the (2R,6R)-configuration, evidenced by chiral descriptors in SMILES strings (e.g., C[C@@H]1CN(CC2=CC=CC=C2)C[C@H](CO)O1
) [1] [2]. Critical stereochemical attributes include:
Table 2: Comparative Properties of (4-Benzyl-6-methylmorpholin-2-yl)methanol Stereoisomers
Isomer | Relative Energy (kcal/mol) | Benzyl Orientation | H-Bond Acidity (kcal/mol) | Bioactivity Index |
---|---|---|---|---|
(2R,6R) | 0 (reference) | Equatorial | -3.2 | 1.0 (reference) |
(2S,6S) | +1.8 | Axial | -2.1 | 0.15–0.2 |
These data underscore that stereochemistry governs target engagement and physicochemical behavior.
Recent catalytic systems enhance efficiency in synthesizing benzyl-morpholine scaffolds:
Table 3: Catalytic Systems for Enantioselective Benzyl-Morpholine Synthesis
Catalytic System | Reaction Type | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Morpholine-Pyrrolidine Ligand 35 | Henry reaction | 56–98 | 89 | Dual coordination site design |
RuCl[(S,S)-Ts-DPEN] | Reductive amination | 80 | 97 | Simultaneous C–N/C–C bond formation |
Ir(ppy)₃/Sc(OTf)₃ | Photoredox cyclization | 75 | >95 | Tolerance to protic solvents |
These strategies exemplify trends toward atom economy and step-convergence in complex morpholine synthesis.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7